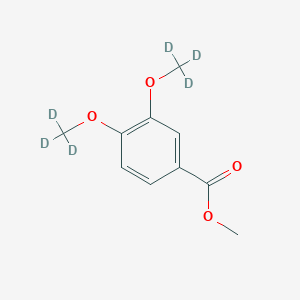
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester typically involves the methylation of 3,4-Di(methoxy-d3)-benzoic acid. The reaction conditions often include the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of deuterated reagents and solvents is crucial to maintain the deuterium content in the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and isotopic composition of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-Di(methoxy-d3)-benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: 3,4-Di(methoxy-d3)-benzoic acid.
Reduction: 3,4-Di(methoxy-d3)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated materials for various applications.
Mechanism of Action
The mechanism of action of 3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics, leading to different biological and chemical behaviors compared to non-deuterated analogs. This can result in increased stability and altered metabolic pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzoic Acid Methyl Ester
- 3,4-Di(methoxy-d3)-benzyl Alcohol
- 3,4-Di(methoxy-d3)-benzoic Acid
Uniqueness
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly useful in studies where isotopic labeling is required to trace reaction pathways or investigate metabolic processes.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
methyl 3,4-bis(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3/i1D3,2D3 |
InChI Key |
BIGQPYZPEWAPBG-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OC)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


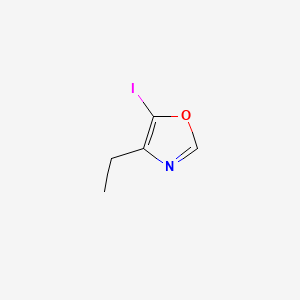
![(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione](/img/structure/B13449508.png)
![1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone](/img/structure/B13449511.png)

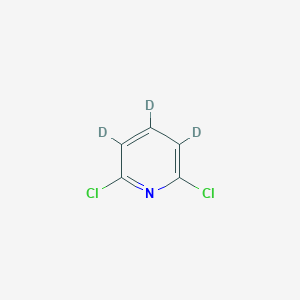
![1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B13449525.png)
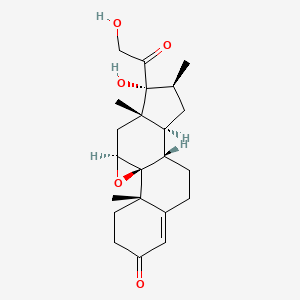
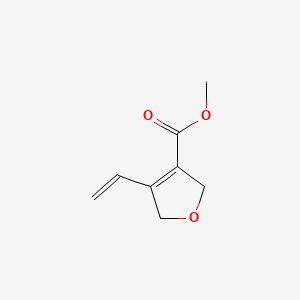
![(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one](/img/structure/B13449545.png)

amino}pentanoic acid](/img/structure/B13449555.png)
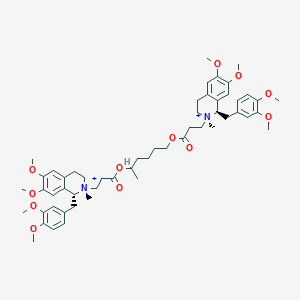
![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)

